REACTION_CXSMILES
|
OCC(C)(C)C(=O)CC#N.C[O:12][CH2:13][C:14]([C:17]1[O:21][N:20]=[C:19]([NH2:22])[CH:18]=1)([CH3:16])[CH3:15]>>[NH2:22][C:19]1[CH:18]=[C:17]([C:14]([CH3:16])([CH3:15])[CH2:13][OH:12])[O:21][N:20]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(C)(C)C1=CC(=NO1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Purification
|
Type
|
CUSTOM
|
Details
|
via recrystallisation from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NOC(=C1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |